molecular formula C20H40N2 B14388474 (1Z)-3,12-Dipentyl-1,2-diazacyclododec-1-ene CAS No. 89900-63-0

(1Z)-3,12-Dipentyl-1,2-diazacyclododec-1-ene

Cat. No.: B14388474
CAS No.: 89900-63-0
M. Wt: 308.5 g/mol
InChI Key: DQXFFIBULZRFRG-UHFFFAOYSA-N
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Description

(1Z)-3,12-Dipentyl-1,2-diazacyclododec-1-ene is a complex organic compound characterized by its unique structure, which includes a diazacyclododecane ring with two pentyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-3,12-Dipentyl-1,2-diazacyclododec-1-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dicarboxylic acid derivative, followed by cyclization to form the diazacyclododecane ring. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-3,12-Dipentyl-1,2-diazacyclododec-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

(1Z)-3,12-Dipentyl-1,2-diazacyclododec-1-ene has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-3,12-Dipentyl-1,2-diazacyclododec-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-3,12-Dipentyl-1,2-diazacyclododec-1-ene: can be compared to other diazacyclododecane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

89900-63-0

Molecular Formula

C20H40N2

Molecular Weight

308.5 g/mol

IUPAC Name

3,12-dipentyl-1,2-diazacyclododecene

InChI

InChI=1S/C20H40N2/c1-3-5-11-15-19-17-13-9-7-8-10-14-18-20(22-21-19)16-12-6-4-2/h19-20H,3-18H2,1-2H3

InChI Key

DQXFFIBULZRFRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCCCCCCC(N=N1)CCCCC

Origin of Product

United States

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